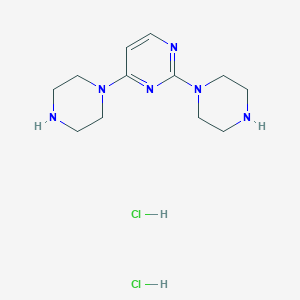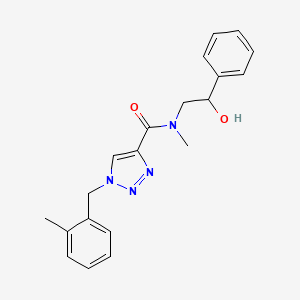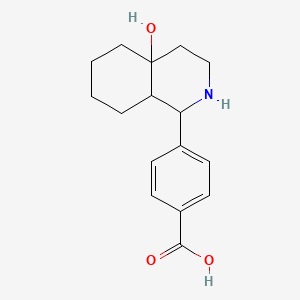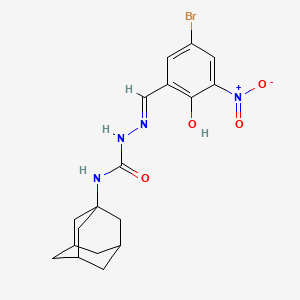
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone, also known as BNAH, is a chemical compound that has been extensively studied for its potential use in scientific research. BNAH is a semicarbazone derivative that has been shown to exhibit a range of interesting properties, including anti-cancer and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit antioxidant properties. Studies have also shown that 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone can modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is its high purity and availability. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone can be easily synthesized in large quantities, making it a readily available compound for scientific research. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been extensively studied for its potential use in scientific research, making it a well-characterized compound.
One of the main limitations of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is its potential toxicity. While 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit promising anti-cancer and anti-inflammatory effects, it is important to carefully evaluate its toxicity profile before it can be used in clinical trials. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone may exhibit off-target effects that could limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone. One potential direction is the further investigation of its anti-cancer properties. Studies could focus on the mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone and its potential use in combination with other anti-cancer agents. Another potential direction is the investigation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone's neuroprotective effects. Studies could focus on the potential use of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies could be conducted to evaluate the toxicity profile of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone and its potential use in clinical trials.
Synthesis Methods
The synthesis of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 1-adamantylsemicarbazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone as a yellow crystalline solid. The synthesis method has been optimized to achieve high yields and purity, making 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone a readily available compound for scientific research.
Scientific Research Applications
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been extensively studied for its potential use in scientific research. Some of the most promising applications of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone include its use as an anti-cancer agent. Studies have shown that 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone exhibits potent anti-proliferative effects against a range of cancer cell lines, including breast, prostate, and lung cancer. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O4/c19-14-4-13(16(24)15(5-14)23(26)27)9-20-22-17(25)21-18-6-10-1-11(7-18)3-12(2-10)8-18/h4-5,9-12,24H,1-3,6-8H2,(H2,21,22,25)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKABOCVZXNUNO-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine](/img/structure/B6039091.png)
![N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6039098.png)
![3-methoxy-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B6039101.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![2-[(4-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6039117.png)
![N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6039121.png)
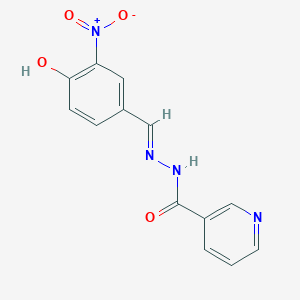

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6039146.png)
![1-phenyl-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6039161.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)
